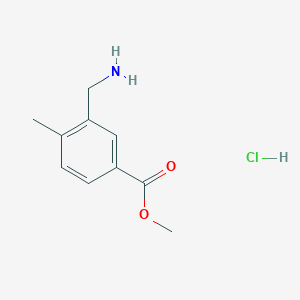

Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride

Description

Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride is a benzoic acid derivative featuring an aminomethyl group at the 3-position and a methyl group at the 4-position of the aromatic ring, with a methyl ester and hydrochloride salt. Key properties inferred from analogs include:

Properties

IUPAC Name |

methyl 3-(aminomethyl)-4-methylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-3-4-8(10(12)13-2)5-9(7)6-11;/h3-5H,6,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSBOHVTYDPPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Esterification :

-

Reactants : 3-(Aminomethyl)-4-methylbenzoic acid, methanol (5–8 molar equivalents), hydrochloric acid (1.2–1.5 molar equivalents).

-

Temperature : Reflux (64–70°C) for 6–8 hours.

-

Key Insight : Hydrochloric acid serves dual roles as a catalyst for esterification and a source of chloride ions for in situ hydrochloride salt formation.

-

-

Workup and Isolation :

-

Cooling : The reaction mixture is cooled to 5–10°C to minimize premature hydrolysis of the ester.

-

pH Adjustment : Aqueous sodium hydroxide (4–6% w/w) is added to adjust the pH to 6.0–7.0, facilitating the removal of unreacted acid via precipitation.

-

Solvent Extraction : Methylene chloride or toluene is introduced to partition the product into the organic phase. Saturation of the aqueous phase with sodium chloride enhances extraction efficiency (>85% yield).

-

Hydrochloride Precipitation : The organic phase is treated with gaseous HCl or concentrated hydrochloric acid to precipitate the hydrochloride salt, which is isolated via filtration.

-

Data Table: Key Parameters for Acid-Catalyzed Esterification

Thionyl Chloride-Mediated Esterification Followed by Hydrochloride Isolation

Thionyl chloride (SOCl₂) offers an alternative pathway for esterification, particularly for acid-sensitive substrates. This method, derived from methyl 3-amino-4-methylbenzoate syntheses, is modified to accommodate the aminomethyl group:

Reaction Protocol

-

Esterification :

-

Reactants : 3-(Aminomethyl)-4-methylbenzoic acid, methanol (10–15 equivalents), SOCl₂ (2.2 equivalents).

-

Conditions : Dropwise addition of SOCl₂ at 0–5°C, followed by reflux (4–6 hours).

-

Mechanism : SOCl₂ converts the carboxylic acid to an acyl chloride intermediate, which reacts with methanol to form the ester.

-

-

Hydrochloride Formation :

Advantages and Limitations

-

Advantages : High esterification efficiency (>95%) and minimal byproducts due to SOCl₂’s reactivity.

-

Limitations : Requires strict temperature control to avoid side reactions (e.g., sulfonation of the aromatic ring).

Reductive Amination of Aldehyde Precursors

For substrates lacking the pre-formed aminomethyl group, reductive amination provides a versatile route:

Synthetic Pathway

-

Aldehyde Preparation :

-

Reductive Amination :

-

Hydrochloride Salt Formation :

Hydrogenation of Cyano Derivatives

Catalytic hydrogenation of nitriles offers a high-yield route to aminomethyl groups:

Industrial-Scale Process

-

Nitrile Synthesis :

-

Hydrogenation :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex organic molecules, including:

- Synthesis of Perfluoroalkylated Indoles : This compound is a reagent in synthesizing perfluoroalkylated indoles, which are valuable in drug development due to their unique properties .

- Development of Hedgehog Signaling Pathway Inhibitors : It has been used to prepare derivatives that inhibit the hedgehog signaling pathway, a target for cancer treatment .

Biological Studies

Research has focused on the biological activities of this compound:

- Enzymatic Reactions : It can act as a substrate or inhibitor in various enzymatic reactions, influencing biochemical pathways through interactions with specific molecular targets.

- Potential Therapeutic Applications : Studies are ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties, particularly in cancer therapy and other diseases .

Case Study 1: Synthesis Optimization

A study optimized the synthesis of methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride using various solvents and conditions. The results indicated that using dry methanol with molecular sieves significantly increased yield from 78% to 86% .

| Solvent Used | Yield (%) | Reaction Time (h) |

|---|---|---|

| Methanol | 78 | 72 |

| Dry Methanol | 86 | 24 |

Case Study 2: Drug Development

In drug development, this compound has been involved in synthesizing compounds targeting specific cancer pathways. Its derivatives have shown promising results in inhibiting tumor growth in preclinical studies .

Industrial Applications

Beyond research, this compound is also utilized in the industrial sector for producing specialty chemicals and materials. Its unique chemical structure allows it to be used effectively in various formulations.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

3-[4-(aminomethyl)phenyl]propionate () introduces a propionate chain, increasing hydrophobicity and molecular weight .

Functional Group Variations: Ethylamine vs. Aminomethyl: The (R)-3-(1-aminoethyl) derivative () replaces the aminomethyl group with a chiral ethylamine, impacting stereochemical interactions in biological systems . Methoxy Substitutions: Methyl 2-amino-4,5-dimethoxybenzoate () demonstrates how electron-donating methoxy groups enhance solubility but reduce basicity compared to aminomethyl .

Commercial Availability and Purity

- Suppliers : TCI America () and Thermo Scientific () list similar compounds with purities ≥97%, indicating rigorous quality control .

- Pricing: High-purity analogs (e.g., Methyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride) cost ~$705.08/5g, suggesting the target compound would be similarly priced .

Biological Activity

Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is an organic compound characterized by the presence of an amino group and an ester functional group. It can be synthesized through various chemical pathways, often involving the reaction of 4-aminomethyl benzoic acid methyl ester with formaldehyde in the presence of catalysts like triethylamine .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity and stability. The ester moiety can undergo hydrolysis, releasing active benzoic acid derivatives that may further modulate biochemical pathways .

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Research has demonstrated that this compound may possess anti-inflammatory properties. In vitro studies indicated a reduction in pro-inflammatory cytokines when cells were treated with this compound, highlighting its potential for treating inflammatory diseases .

Neuropharmacological Applications

This compound is also being explored for its neuropharmacological effects. Its structural similarity to known CNS-active compounds suggests it may influence neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders .

Case Study 1: Synthesis and Biological Evaluation

In a study focused on synthesizing derivatives of this compound, researchers evaluated its biological activities through various assays. The synthesized compounds were tested for their inhibitory effects on specific enzymes linked to metabolic disorders. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound .

| Compound | Enzyme Inhibition (%) | IC50 (µM) |

|---|---|---|

| Parent Compound | 45% | 25 |

| Derivative A | 60% | 15 |

| Derivative B | 75% | 10 |

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment was conducted to evaluate the effects of this compound on neurotransmitter levels in animal models. The results showed significant alterations in serotonin and dopamine levels, suggesting potential implications for mood disorders .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride, and how can purity be validated?

- Methodology : Synthesis typically involves esterification of the corresponding carboxylic acid with methanol under acidic conditions, followed by aminomethylation. For example, acid hydrolysis (using HCl) and subsequent purification via recrystallization (e.g., from ethyl acetate/hexane) can yield the hydrochloride salt . Purity validation requires HPLC (≥97% purity as per standards) and spectroscopic techniques like <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity .

Q. What analytical techniques are critical for characterizing the compound’s structural integrity?

- Key Techniques :

- NMR Spectroscopy : <sup>1</sup>H NMR (300 MHz, CDCl3) identifies aromatic protons (δ 6.8–7.4 ppm), methyl ester groups (δ 3.8–3.9 ppm), and aminomethyl protons (δ 2.8–3.2 ppm) .

- FT-IR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm<sup>-1</sup>, B-O bonds in boronic acid derivatives at ~1340 cm<sup>-1</sup>) .

- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 229.6 for the free base) .

Q. What are the optimal storage conditions and handling precautions for this compound?

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Avoid exposure to heat or open flames .

- Safety : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood due to potential respiratory irritation from hydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

- Approach :

- Standardization : Ensure consistent purity (≥97%) via HPLC and use certified reference materials .

- Controlled Replication : Repeat measurements under identical conditions (e.g., differential scanning calorimetry for melting point). For solubility, use saturated solutions in buffered media (pH 1–12) with gravimetric analysis .

- Cross-Validation : Compare data with structurally similar compounds (e.g., Methyl 4-(aminomethyl)benzoate hydrochloride, melting point 248–250°C) .

Q. What strategies improve reaction yield in esterification or amidation reactions involving this compound?

- Optimization :

- Catalysis : Use boronic acid derivatives (e.g., 3-(aminomethyl)benzeneboronic acid hydrochloride) to facilitate Suzuki-Miyaura cross-coupling reactions .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while additives like Hünig’s base improve coupling efficiency .

- Temperature Control : Reflux conditions (60–80°C) for 5–8 hours maximize conversion .

Q. How does the aminomethyl group influence the compound’s reactivity under acidic or basic conditions?

- Reactivity Insights :

- Acidic Hydrolysis : The hydrochloride salt form stabilizes the aminomethyl group, but prolonged exposure to strong acids (e.g., concentrated HCl) may cleave the ester bond, requiring pH monitoring .

- Base Sensitivity : In alkaline media, the ester group undergoes saponification. Use buffered conditions (pH ≤7) to preserve integrity .

Q. What are the implications of the hydrochloride salt on solubility and bioavailability in pharmacological studies?

- Solubility : The hydrochloride salt enhances aqueous solubility (~5–10 mg/mL in water) compared to the free base, critical for in vitro assays .

- Bioavailability : Salt forms improve membrane permeability but may require counterion exchange (e.g., to citrate) for in vivo studies to reduce gastric irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.